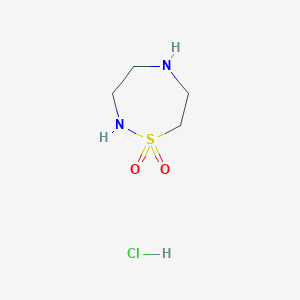

1,2,5-噻二氮杂环庚烷 1,1-二氧化物;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride is a chemical compound. The Inchi Code for 5-methyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride is 1S/C5H12N2O2S.ClH/c1-7-3-2-6-10(8,9)5-4-7;/h6H,2-5H2,1H3;1H .

Synthesis Analysis

A microwave-assisted, continuous-flow organic synthesis (MACOS) protocol has been developed for the synthesis of a functionalized 1,2,5-thiadiazepane 1,1-dioxide library. This protocol utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy .Molecular Structure Analysis

The molecular structure of 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride has been analyzed in various studies. An overview of all currently known structures containing the 1,2,5-thiadiazepane 1,1-dioxide motif (including the anions radical species) is provided according to the Cambridge Structural Database search .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride include a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy .科学研究应用

功能化文库的合成

该化合物用于合成功能化的 1,2,5-噻二氮杂环庚烷 1,1-二氧化物文库。 此过程利用了一锅法消除和分子间/分子内双重氮迈克尔加成策略 . 该方案已针对规模化生产进行了优化,并进一步扩展至使用多毛细管流动反应器进行文库生产 .

2. 在连续流动有机合成 (MACOS) 中的应用 1,2,5-噻二氮杂环庚烷 1,1-二氧化物;盐酸盐用于微波辅助连续流动有机合成 (MACOS) 方案 . 该方案用于合成功能化的 1,2,5-噻二氮杂环庚烷 1,1-二氧化物文库 .

磺酰胺的生产

磺酰胺是有用的杂环化合物,用于药物化学应用,其中许多已显示出显著的生物活性 . 1,2,5-噻二氮杂环庚烷 1,1-二氧化物;盐酸盐用于生产这些磺酰胺 .

抗体标记

尽管与该化合物本身没有直接关系,但“KS-10701”也被用作已知为 ReadyLabel™ 抗体标记试剂盒的产品的目录号 . 这些试剂盒无需预先纯化抗体溶液,即可快速方便地标记现成的抗体和细胞培养上清液 .

HS6ST1 抗体生产

同样,“KS-10701”也被用作已知为 HS6ST1 多克隆抗体的产品的目录号 . 该抗体在各种应用中得到测试,例如蛋白质印迹 (WB)、免疫细胞化学 (ICC/IF)、免疫组织化学 (冷冻) (IHC (F))、免疫组织化学 (石蜡) (IHC (P)) 和酶联免疫吸附测定 (ELISA) .

作用机制

Target of Action

This compound is part of a class of molecules known as sultams, which are useful heterocycles for medicinal chemistry applications . Some sultams have demonstrated significant biological activity

Mode of Action

The compound is synthesized using a one-pot elimination and inter-/intramolecular double aza-michael addition strategy . This suggests that the compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ function or activity.

Biochemical Pathways

Given the compound’s synthesis involves aza-michael addition , it may influence pathways involving similar chemical reactions

Result of Action

As a member of the sultam class of compounds, it may exhibit biological activity similar to other sultams . .

属性

IUPAC Name |

1,2,5-thiadiazepane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c7-9(8)4-3-5-1-2-6-9;/h5-6H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSJUUUWRIIYMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)CCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)

![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2366685.png)

![N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B2366687.png)

![2-(2,5-dimethylbenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2366688.png)